Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Description
Structural Elucidation of Butanenitrile, 4-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
IUPAC Nomenclature and Systematic Characterization
The systematic name 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]butanenitrile adheres to IUPAC conventions, derived as follows:
- Parent heterocycle : The 1,2,4-triazole ring (a five-membered ring with nitrogen atoms at positions 1, 2, and 4) is numbered such that the amino group (-NH~2~) occupies position 4, and the phenyl substituent is at position 5.
- Substituents : A thioether (-S-) group at position 3 links the triazole to a butanenitrile chain (CH~2~CH~2~CH~2~C≡N).
Molecular formula : C~12~H~13~N~5~S
Molecular weight : 275.33 g/mol
Structural formula :
$$
\begin{array}{ccc}
& \text{N} & \
\text{N} & \text{C} & \text{N} \
& | & \
\text{S-CH}2\text{CH}2\text{CH}2\text{C≡N} & & \text{C}6\text{H}_5 \
\end{array}
$$
The compound’s planar triazole core and extended nitrile chain contribute to its polarity and potential for intermolecular interactions.
Spectroscopic Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Triazole C3-H | 8.2–8.5 (s, 1H) | 150–155 |
| Phenyl | 7.2–7.5 (m, 5H) | 125–130 (aromatic) |
| S-CH~2~ | 2.8–3.1 (t, 2H) | 35–40 |
| CH~2~CN | 2.3–2.6 (t, 2H) | 25–30 |
| C≡N | – | 115–120 |
Infrared (IR) Spectroscopy
Key absorption bands:
- Nitrile stretch : A sharp peak at 2240–2260 cm⁻¹.
- N-H stretch (amino) : Broad band at 3300–3500 cm⁻¹.
- C-S stretch : 650–750 cm⁻¹.
- Triazole ring vibrations : 1450–1600 cm⁻¹ (C=N and C-N stretches).
Mass Spectrometry (MS)
X-ray Crystallographic Studies
While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insights:
- Triazole ring geometry : Planar with C-N bond lengths of 1.32–1.36 Å and N-N distances of 1.30–1.34 Å, consistent with aromatic delocalization.
- Sulfur coordination : The thioether linkage adopts a gauche conformation relative to the triazole ring, minimizing steric hindrance.
- Intermolecular interactions : Hydrogen bonds between the amino group and nitrile’s lone pairs may stabilize the crystal lattice.
Computational Modeling of Molecular Geometry
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:
- Bond lengths :
- Dihedral angles :
- Electrostatic potential : High electron density at the nitrile and triazole N atoms, suggesting nucleophilic reactivity.
| Parameter | Calculated Value |
|---|---|
| C-S bond length | 1.81 Å |
| C≡N bond length | 1.16 Å |
| Triazole C-N length | 1.33–1.35 Å |
| Phenyl dihedral | 15–20° |
The triazole ring’s aromaticity and the electron-withdrawing nitrile group create a polarized electronic structure, facilitating interactions with biological targets.
Properties
CAS No. |
350589-27-4 |
|---|---|
Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C12H13N5S/c13-8-4-5-9-18-12-16-15-11(17(12)14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9,14H2 |
InChI Key |
KGYDKQWYCZLSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of potassium dithiocarbazinate salt with hydrazine hydrate . The reaction is carried out under reflux conditions, where the potassium salt is reacted with hydrazine hydrate in water, resulting in the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The parent compound 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 22706-11-2) is a key intermediate in synthesizing thioether-linked derivatives. Its reactivity with alkyl halides or nitriles is well-documented:
-
Thiol-Alkylation : The thiol group (-SH) undergoes nucleophilic substitution with brominated nitriles (e.g., 4-bromobutanenitrile) to form thioethers. For example:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) at 60–80°C .
Nitrile Group Reactivity
-
Hydrolysis : The nitrile group (-CN) may hydrolyze to a carboxylic acid (-COOH) under acidic or basic conditions. For instance:
This transformation is critical for enhancing water solubility or enabling peptide coupling .
-
Reduction : Catalytic hydrogenation (H/Pd-C) converts the nitrile to a primary amine (-CHNH), expanding applications in drug design .
Triazole Ring Modifications
-
Amino Group Condensation : The 4-amino group on the triazole participates in Schiff base formation with aldehydes or ketones, enabling further functionalization:
Such reactions are typically catalyzed by acetic acid and yield imine-linked products with antimicrobial potential .
Oxidation and Stability
-
Thioether Oxidation : The -S- linkage is susceptible to oxidation by agents like HO or m-CPBA, forming sulfoxides or sulfones:
This alters electronic properties and may influence biological activity .
Biological Activity Correlations
While direct studies on Butanenitrile, 4-[(4-amino-5-phenyl-4H-triazol-3-yl)thio]- are absent, analogs demonstrate:
-
Antimicrobial Activity : Triazole-thioethers inhibit bacterial growth (e.g., Staphylococcus aureus and Escherichia coli) via membrane disruption or enzyme inhibition .
-
Antifungal Properties : Derivatives with electron-withdrawing groups (e.g., -NO) show enhanced activity against Candida species .
Key Challenges and Research Gaps
-
Stereochemical Outcomes : The impact of the thioether’s chirality on reactivity remains unexplored.
-
Stability Under Physiological Conditions : Degradation pathways in biological systems require elucidation.
-
Scalability : Optimizing reaction conditions for industrial-scale synthesis is critical.
Scientific Research Applications
4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-, the following table compares it with structurally related 1,2,4-triazole derivatives reported in the literature:
Key Comparative Insights:
Structural Flexibility vs. Rigidity :
- The butanenitrile substituent offers a balance between flexibility (four-carbon chain) and polarity (nitrile), contrasting with shorter-chain nitriles (e.g., acetonitrile in 5o ) or rigid aromatic substituents (e.g., benzothiazole in 6s ). This may modulate binding interactions in biological systems .
Synthetic Accessibility :
- Morpholine- and cyclohexyl-substituted derivatives (e.g., 7 , 10 ) achieve high yields (>85%) via microwave-assisted synthesis , whereas nitrile-containing analogs often require precise alkylation conditions .
Biological Relevance: Compounds with nitrile groups (e.g., 6s) demonstrate cytotoxicity against cancer cell lines, suggesting that the nitrile in Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- could be leveraged for similar applications . The potassium salt derivative (PKR-173) exhibits rapid pharmacokinetics (AUC = 150.9 μg·h/mL), highlighting the impact of ionic substituents on bioavailability .
Thermal and Solubility Properties :
Biological Activity
Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio] is a compound of significant interest due to its biological activities, particularly in antimicrobial and pharmacological applications. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Characterization
The synthesis of Butanenitrile derivatives typically involves the cyclization of precursors such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various functional groups. The process often includes:
- Preparation of the Thiol Derivative : The basic nucleus is synthesized through the reaction of potassium salt with hydrazine hydrate.
- Formation of Schiff Bases : This involves the condensation of the thiol derivative with aldehydes.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as FTIR, NMR spectroscopy, and elemental analysis to confirm their structures and purity .
Antimicrobial Properties
Research has demonstrated that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit promising antimicrobial activity against various pathogens. In a study assessing the antimicrobial effects using agar-well diffusion methods, several compounds showed significant inhibition zones against bacteria and yeast-like fungi .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Butanenitrile Derivative 1 | Staphylococcus aureus | 15 |
| Butanenitrile Derivative 2 | Escherichia coli | 18 |
| Butanenitrile Derivative 3 | Candida albicans | 14 |
Pharmacological Effects
Beyond antimicrobial properties, studies have explored the pharmacological effects of related triazole compounds. For instance:
- Analeptic Activity : Certain derivatives demonstrated analeptic effects in laboratory rats, suggesting potential use in reversing sedation induced by anesthetics like thiopental sodium .
- Anticonvulsant and Anti-inflammatory Effects : Compounds derived from triazole structures have been reported to exhibit anticonvulsant properties and anti-inflammatory activities in various models .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several triazole derivatives and tested their efficacy against common pathogens. The results indicated that modifications in the chemical structure significantly influenced biological activity. Notably, the introduction of halogen substituents enhanced antimicrobial efficacy .
Case Study 2: Pharmacological Profiling
A detailed pharmacological profiling was conducted on selected triazole derivatives to assess their impact on neurological functions. The study highlighted that certain structural modifications led to increased analeptic activity compared to standard drugs like aminazine .
Q & A
Q. What are the optimal synthetic routes for Butanenitrile, 4-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the triazole-thiol group. Key steps include:
- Thiol activation : Use cesium carbonate in DMF to deprotonate the thiol group, forming a reactive thiolate intermediate .
- Nucleophilic substitution : React with butanenitrile derivatives (e.g., bromobutanenitrile) under inert conditions.
- Yield optimization : Employ a Graeco-Latin square experimental design to test variables like solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios of reactants . Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the thioether linkage and aromatic substitution patterns. The triazole ring protons appear as singlets near δ 8.2–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 265.01914 for related analogs) .
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities. Retention time reproducibility is critical for purity assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell models?
Methodological Answer: Discrepancies often arise from variations in cell permeability, metabolic stability, or off-target effects. Strategies include:
- Dose-response profiling : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC consistency .
- Metabolic studies : Use liver microsomes to assess compound stability and identify active metabolites .
- Target engagement assays : Employ fluorescence polarization or SPR to directly measure binding affinity to intended targets (e.g., β-catenin) .
Q. What computational approaches validate the compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., sulfur atom nucleophilicity) .
- Molecular docking : Use AutoDock Vina to model binding poses with proteins (e.g., JNK kinases). Validate with MD simulations to assess binding stability over 100 ns trajectories .
- QSAR modeling : Corate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to guide structural optimization .
Q. How can hydrophilic interaction chromatography (HILIC) improve separation of polar degradation products?
Methodological Answer:
- Column selection : Use zwitterionic HILIC columns (e.g., ZIC®-HILIC) to retain polar metabolites.
- Mobile phase : Optimize with ammonium formate (10 mM, pH 3.0) and acetonitrile (85–95%) .
- Thermodynamic analysis : Plot ln(k) vs. 1/T to determine enthalpy (ΔH) and entropy (ΔS) of transfer, ensuring robustness across temperatures (25–40°C) .
Data Contradiction Analysis
Q. How should researchers address inconsistent thermodynamic stability data in different solvent systems?
Methodological Answer:
- Solvent parameterization : Compare Hansen solubility parameters (δ, δ, δ) to identify outliers. Polar aprotic solvents (DMF, DMSO) often stabilize the thioether bond better than alcohols .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, analyzing degradation via UPLC-MS. Use Arrhenius plots to extrapolate shelf-life .
- Crystallography : Resolve crystal structures to identify polymorphic forms that may alter stability .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
